Fmoc-Arg(NO2)-OH

描述

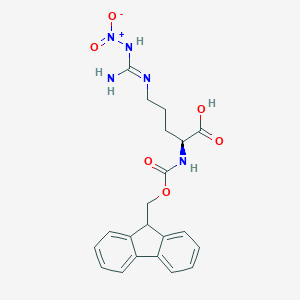

Fmoc-Arg(NO2)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, while the nitro group protects the guanidino group of arginine. This compound is essential in the synthesis of peptides with specific sequences and modifications, making it a valuable tool in biochemical research and pharmaceutical development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH typically involves the following steps:

Protection of the Guanidino Group: The guanidino group of arginine is protected by introducing a nitro group. This is achieved by reacting arginine with nitrous acid, resulting in the formation of Nω-nitro-L-arginine.

Protection of the Amino Group: The amino group of Nω-nitro-L-arginine is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. This reaction yields 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH.

Industrial Production Methods: Industrial production of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial production also involves purification steps such as crystallization and chromatography to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions:

Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group.

Reduction: Hydrogen gas with a palladium catalyst for the reduction of the nitro group.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide for peptide coupling.

Major Products Formed:

Deprotection: L-arginine with a free amino group and a reduced guanidino group.

Coupling: Peptides with extended sequences incorporating L-arginine residues.

科学研究应用

Solid-Phase Peptide Synthesis

Fmoc-Arg(NO2)-OH is primarily utilized as a protecting group for the guanidino function of arginine in SPPS. The nitro group serves to prevent undesired intramolecular reactions, such as δ-lactam formation, which can complicate peptide synthesis. A study demonstrated that this compound exhibited remarkable stability in both N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), maintaining its integrity over extended periods compared to other protecting groups like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH .

Table 1: Stability of Fmoc-Arg Derivatives in Solution

| Time (days) | Fmoc-Arg(Boc)2-OH (DMF) | This compound (DMF) | Fmoc-Arg(Pbf)-OH (DMF) |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 10 | 77.6% | 100% | 100% |

| 30 | 51.2% | 100% | 100% |

This table illustrates that while other derivatives degrade over time, this compound remains stable, thus allowing for efficient peptide synthesis without significant loss of material.

Removal of Protecting Groups

The removal of the nitro group from this compound can be achieved using stannous chloride (SnCl2) under mild acidic conditions. This process allows for the selective deprotection of arginine while the peptide remains anchored to the resin, facilitating subsequent purification steps . The method has been optimized to ensure high yields and minimal side reactions, making it advantageous for industrial applications where cost efficiency is crucial.

Synthesis of Bioactive Peptides

In addition to its role in SPPS, this compound is instrumental in synthesizing bioactive peptides and peptidomimetics. For instance, it has been used to prepare hydroxamate-containing dipeptidomimetics that serve as enzyme inhibitors. These compounds have shown promise in drug development, particularly in targeting nitric oxide synthase (nNOS), where they can effectively displace structural water molecules within the enzyme's active site .

Enzyme Inhibition Studies

The compound's utility extends to enzyme inhibition studies, where it is employed to synthesize peptide inhibitors that help elucidate enzyme activity and inhibition mechanisms. This application is critical for understanding various biological processes and developing therapeutic agents .

Industrial Relevance

The industrial significance of this compound cannot be overstated. The cost-effectiveness of using this protecting group compared to traditional methods has been highlighted in research focusing on optimizing arginine protection strategies. Given that arginine derivatives are among the most expensive amino acids used in peptide synthesis, utilizing a more efficient protecting group like this compound can lead to substantial cost savings in large-scale production .

作用机制

The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH primarily involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide assembly. The nitro group protects the guanidino group, ensuring the integrity of the arginine residue. These protecting groups are selectively removed under specific conditions, allowing the arginine residue to participate in peptide bond formation. The compound’s ability to protect and deprotect functional groups in a controlled manner is crucial for the successful synthesis of complex peptides.

相似化合物的比较

9-fluorenylmethyloxycarbonyl-L-lysine (Nε-butyloxycarbonyl)-OH: Similar to 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH, this compound has a 9-fluorenylmethyloxycarbonyl group protecting the amino group and a butyloxycarbonyl group protecting the ε-amino group of lysine.

9-fluorenylmethyloxycarbonyl-L-ornithine (Nδ-butyloxycarbonyl)-OH: This compound has a 9-fluorenylmethyloxycarbonyl group protecting the amino group and a butyloxycarbonyl group protecting the δ-amino group of ornithine.

Uniqueness:

Specificity: 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH is unique in its ability to protect both the amino and guanidino groups of arginine, making it particularly useful in the synthesis of peptides containing arginine residues.

Versatility: The compound’s protecting groups can be selectively removed under mild conditions, allowing for precise control over peptide synthesis.

生物活性

Fmoc-Arg(NO2)-OH, or N-alpha-Fmoc-Ng-nitro-L-arginine, is a derivative of the amino acid arginine that incorporates a nitro group at the guanidinium nitrogen. This modification affects its chemical reactivity and biological activity, making it a valuable compound in peptide synthesis and pharmacological research. This article explores the biological activity of this compound, focusing on its stability, incorporation in peptide synthesis, and potential applications in nitric oxide (NO) research.

This compound has a molecular weight of 441.4 g/mol and features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of arginine. The presence of the nitro group influences both the stability of the compound and its interactions in biological systems.

Stability in Solution

Research has shown that this compound exhibits high stability in various solvents, including N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). In a comparative study, this compound remained stable over extended periods without significant degradation, unlike its Boc and Pbf analogues which displayed considerable degradation over time. The stability data is summarized in Table 1:

| Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | This compound | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 |

| 1 | 88.6 | 88.4 | 100 | 100 |

| 24 | 86.9 | 85.8 | 100 | 100 |

| 48 | 85.0 | 83.5 | 100 | 100 |

| 10 days | 77.6 | 71.8 | 100 | 100 |

This data indicates that this compound is significantly more stable than its counterparts, making it preferable for use in peptide synthesis where prolonged exposure to solvents is necessary .

Incorporation in Solid-Phase Peptide Synthesis

The incorporation of this compound into peptides has been studied extensively due to its low tendency to form side products during SPPS. Notably, it shows reduced formation of δ-lactams compared to other protecting groups like Boc and Pbf, which are prone to side reactions that can lower yield .

In a study comparing different arginine derivatives, this compound demonstrated superior coupling efficiency (>99% yield) even at extended reaction times, with minimal formation of undesired by-products . This characteristic makes it an attractive option for synthesizing peptides that require high purity and yield.

Biological Activity and Mechanism

The nitro group in this compound plays a crucial role in modulating biological activity, particularly in relation to nitric oxide synthase (NOS) enzymes. These enzymes catalyze the conversion of L-arginine to nitric oxide (NO), a vital signaling molecule involved in various physiological processes such as vasodilation and neurotransmission.

Studies have indicated that derivatives like this compound can act as selective inhibitors for specific NOS isoforms (nNOS, eNOS, iNOS), which are associated with different physiological functions . The design of peptidomimetic inhibitors based on this compound aims to enhance binding affinity by mimicking structural features within the active site of NOS .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

- Inhibition of NOS : Research has demonstrated that nitro-substituted arginine derivatives can selectively inhibit nNOS while sparing eNOS and iNOS, suggesting potential therapeutic applications in conditions where modulation of NO production is beneficial .

- Peptide Synthesis : A case study involving the synthesis of neuropeptides using this compound showed improved yields and reduced side reactions compared to traditional methods using other arginine derivatives .

- Drug Development : The development of novel drugs targeting cardiovascular diseases has leveraged the unique properties of nitro-substituted arginine compounds to regulate NO levels effectively .

属性

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477488 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58111-94-7 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。